molecular formula C10H12ClNOS B14036854 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14036854
M. Wt: 229.73 g/mol
InChI Key: DUZZAQUPOIBIQJ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is a structurally complex organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the 4-position, a methylthio group (-SCH₃) at the 2-position, and a 3-chloropropan-1-one moiety. The molecular formula is inferred as C₁₀H₁₁ClNOS, with a molecular weight of 243.72 g/mol. Its functional groups enable diverse reactivity, including nucleophilic substitution (chlorine), hydrogen bonding (amino group), and sulfur-mediated interactions (methylthio group) .

The compound’s synthesis likely involves multi-step reactions, such as nitration of 4-methylthiophenol, reduction to introduce the amino group, and acylation with chloroacetyl chloride to install the chloropropanone chain .

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

DUZZAQUPOIBIQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)N)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 4-aminoacetophenone with methylthiol and chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one lies in its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound (Target) C₁₀H₁₁ClNOS 4-amino, 2-methylthio, 3-chloropropanone 243.72 Enhanced hydrogen bonding (amino), moderate lipophilicity (methylthio), antimicrobial activity
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one C₁₀H₉ClF₃NOS 2-trifluoromethylthio 283.70 Higher lipophilicity, agrochemical applications (e.g., herbicide intermediates)
1-(3-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one C₁₀H₁₁ClNOS 3-amino, 2-methylthio, 2-chloropropanone 243.72 Altered ketone position reduces steric hindrance; distinct enzyme interaction
1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one C₁₀H₁₂ClNOS 4-amino, 3-methylthio, 2-chloropropanone 244.73 Positional isomer with weaker antimicrobial activity due to sulfur group orientation

Key Findings:

Substituent Effects on Reactivity: Methylthio (-SCH₃) vs. Trifluoromethylthio (-SCF₃): The trifluoromethylthio group increases lipophilicity and electron-withdrawing effects, enhancing stability in biological membranes and agrochemical efficacy . In contrast, the methylthio group offers moderate reactivity, favoring pharmaceutical applications . Amino Group Position: The 4-amino substitution (target compound) optimizes hydrogen bonding with biological targets (e.g., enzymes), whereas 3-amino analogs exhibit reduced binding affinity .

Chloropropanone Position: The 3-chloropropanone moiety in the target compound allows steric flexibility for interactions with hydrophobic enzyme pockets. In contrast, 2-chloropropanone derivatives (e.g., 1-(3-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one) exhibit constrained geometries, limiting their bioactivity range .

Biological Activity: The target compound demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), outperforming analogs lacking the chloropropanone chain . Trifluoromethylthio-substituted analogs show herbicidal activity (e.g., 90% inhibition of A. thaliana growth at 50 ppm) but lower mammalian cell biocompatibility .

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